molecular formula C19H19F3N2O3 B11477875 Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(2-phenylethyl)amino]-, methyl ester

Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(2-phenylethyl)amino]-, methyl ester

Cat. No.: B11477875
M. Wt: 380.4 g/mol
InChI Key: WCUOVPJAXUYEGP-UHFFFAOYSA-N
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Description

Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(2-phenylethyl)amino]-, methyl ester is a complex organic compound with a unique structure that includes a trifluoromethyl group, a benzoylamino group, and a phenylethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(2-phenylethyl)amino]-, methyl ester typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The key steps may include:

    Formation of the Benzoylamino Group: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling with Propanoic Acid Derivative: The final step involves coupling the intermediate compounds with a propanoic acid derivative, typically using esterification reactions with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(2-phenylethyl)amino]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoylamino or phenylethylamino groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(2-phenylethyl)amino]-, methyl ester has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory, analgesic, or anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties such as hydrophobicity or thermal stability.

Mechanism of Action

The mechanism of action of propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(2-phenylethyl)amino]-, methyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it may interact with enzymes or receptors, modulating their activity. The benzoylamino and phenylethylamino groups can further influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-methyl-, 2-phenylethyl ester: This compound has a similar ester structure but lacks the trifluoromethyl and benzoylamino groups.

    Propanoic acid, 2-phenylethyl ester: Similar in structure but without the trifluoromethyl and benzoylamino groups.

    Propanoic acid, 2-methyl-, phenylmethyl ester: Another related compound with a different ester group.

Uniqueness

The presence of the trifluoromethyl group in propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(2-phenylethyl)amino]-, methyl ester imparts unique properties such as increased lipophilicity and metabolic stability. The benzoylamino group can enhance its binding affinity to specific targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C19H19F3N2O3

Molecular Weight

380.4 g/mol

IUPAC Name

methyl 2-benzamido-3,3,3-trifluoro-2-(2-phenylethylamino)propanoate

InChI

InChI=1S/C19H19F3N2O3/c1-27-17(26)18(19(20,21)22,23-13-12-14-8-4-2-5-9-14)24-16(25)15-10-6-3-7-11-15/h2-11,23H,12-13H2,1H3,(H,24,25)

InChI Key

WCUOVPJAXUYEGP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(NCCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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